molecular formula C9H14O2 B3387987 4,4-Dimethylcyclohex-1-ene-1-carboxylic acid CAS No. 854720-02-8

4,4-Dimethylcyclohex-1-ene-1-carboxylic acid

Cat. No. B3387987
CAS RN: 854720-02-8
M. Wt: 154.21 g/mol
InChI Key: OXCYCTSYDXQETH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethylcyclohex-1-ene-1-carboxylic acid, also known as DMCHCCA, is a chemical compound that belongs to the class of cyclohexenes. It is a white crystalline solid that is slightly soluble in water and soluble in organic solvents. DMCHCCA has been the subject of scientific research due to its potential applications in the field of medicine and biotechnology.

Mechanism of Action

4,4-Dimethylcyclohex-1-ene-1-carboxylic acid exerts its biological effects by modulating the activity of various cellular signaling pathways. It has been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival. 4,4-Dimethylcyclohex-1-ene-1-carboxylic acid also activates the Nrf2 pathway, which is responsible for the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects:
4,4-Dimethylcyclohex-1-ene-1-carboxylic acid has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4,4-Dimethylcyclohex-1-ene-1-carboxylic acid also increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

4,4-Dimethylcyclohex-1-ene-1-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. 4,4-Dimethylcyclohex-1-ene-1-carboxylic acid is also stable under various experimental conditions. However, it has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 4,4-Dimethylcyclohex-1-ene-1-carboxylic acid. One potential direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, arthritis, and neurodegenerative disorders. Another direction is to explore its potential as a dietary supplement for the prevention of oxidative stress-related diseases. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis and formulation for clinical use.
Conclusion:
In conclusion, 4,4-Dimethylcyclohex-1-ene-1-carboxylic acid is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine and biotechnology. It exhibits anti-inflammatory and antioxidant properties and has several advantages for lab experiments. Further research is needed to explore its potential as a therapeutic agent and to optimize its synthesis and formulation for clinical use.

Scientific Research Applications

4,4-Dimethylcyclohex-1-ene-1-carboxylic acid has been the subject of scientific research due to its potential applications in the field of medicine and biotechnology. It has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, arthritis, and neurodegenerative disorders.

properties

IUPAC Name

4,4-dimethylcyclohexene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-9(2)5-3-7(4-6-9)8(10)11/h3H,4-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCYCTSYDXQETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=CC1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethylcyclohex-1-ene-1-carboxylic acid

CAS RN

854720-02-8
Record name 4,4-dimethylcyclohex-1-ene-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,4-Dimethylcyclohex-1-ene-1-carboxylic acid
Reactant of Route 2
4,4-Dimethylcyclohex-1-ene-1-carboxylic acid
Reactant of Route 3
4,4-Dimethylcyclohex-1-ene-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4,4-Dimethylcyclohex-1-ene-1-carboxylic acid
Reactant of Route 5
4,4-Dimethylcyclohex-1-ene-1-carboxylic acid
Reactant of Route 6
4,4-Dimethylcyclohex-1-ene-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.